REACTION_CXSMILES
|
[CH:1](=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1.[BH4-].[Na+]>C(O)(=O)C.O>[Cl:7][C:8]1[CH:14]=[CH:13][C:11]([NH:12][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
475 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×)
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Type
|
WASH
|
Details
|
The combined organics were washed successively with water (3×), aqueous 2N sodium hydroxide (2×), saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |